molecular formula C9H12O B147166 4-Methylphenetole CAS No. 622-60-6

4-Methylphenetole

Cat. No. B147166
CAS RN: 622-60-6
M. Wt: 136.19 g/mol
InChI Key: WSWPHHNIHLTAHB-UHFFFAOYSA-N
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Patent
US08921591B2

Procedure details

p-Ethoxy toluene (2.04 g), ethanol (46 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 89 mg ethyl p-ethoxyphenylacetate was obtained by column chromatography, in a yield of 86%. 1HNMR (400 MHz, CDCl3) δ 1.22 (t, J=7.2 Hz, 3H), 1.38 (t, J=7.2 Hz, 3H), 3.54 (s, 2H), 3.98 (q, J=7.2 Hz, 2H), 4.11 (q, J=6.8 Hz, 2H), 6.83-6.86 (m, 2H), 7.17-7.20 (m, 2H); 13CNMR (100 MHz, CDCl3) δ 13.2, 13.8, 39.5, 59.7, 69.7, 62.4, 113.5, 125.1, 129.2, 156.9, 170.9; HRMS (ESI) calcd. for C12H16NaO3 [M+Na]: 231.0992. found: 231.0989. The ethyl p-ethoxyphenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 72 mg product p-ethoxyphenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 93%.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1)[CH3:2].C(O[O:16][C:17]([CH3:20])(C)C)(C)(C)C.[C]=O.[CH2:23]([OH:25])C>>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:23]([O:16][CH2:17][CH3:20])=[O:25])=[CH:6][CH:5]=1)[CH3:2] |^3:20|

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C)OC1=CC=C(C=C1)C
Name
Quantity
73 mg
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
46 mg
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at this constant temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.